
Methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through the Skraup synthesis or Friedländer synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Propanoate Ester: The final step involves esterification with methyl propanoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine.
Trifluoromethyl Compounds: Compounds like fluoxetine and efavirenz.
Uniqueness
Methyl 3-(4-oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoate is unique due to the combination of a quinoline core and a trifluoromethyl group, which can impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H12F3NO3 |
|---|---|
Molekulargewicht |
299.24 g/mol |
IUPAC-Name |
methyl 3-[4-oxo-7-(trifluoromethyl)quinolin-1-yl]propanoate |
InChI |
InChI=1S/C14H12F3NO3/c1-21-13(20)5-7-18-6-4-12(19)10-3-2-9(8-11(10)18)14(15,16)17/h2-4,6,8H,5,7H2,1H3 |
InChI-Schlüssel |
IVJRKZGFSHKTGK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCN1C=CC(=O)C2=C1C=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




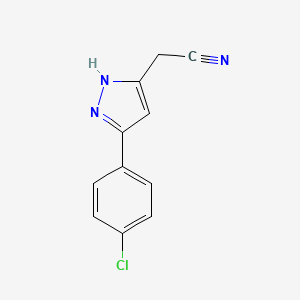
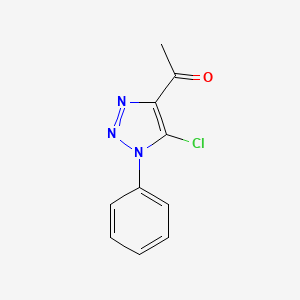
![2-amino-3-methyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11808655.png)
![1-tert-Butyl 2-methyl 1H-pyrrolo[3,2-c]pyridine-1,2-dicarboxylate](/img/structure/B11808656.png)
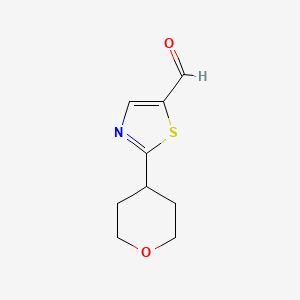

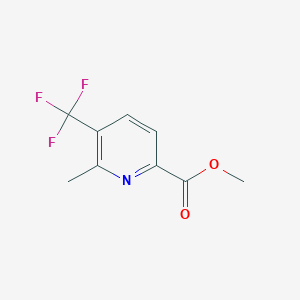
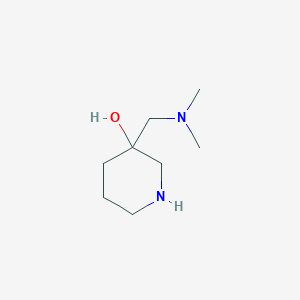
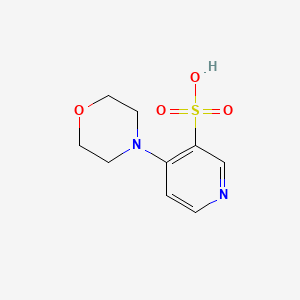

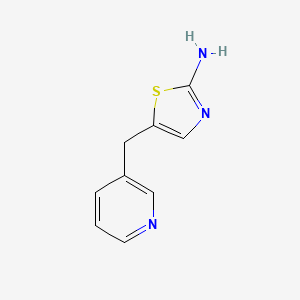
![3-Phenyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B11808702.png)
